2-(4-Nitrophenyl)-4(1H)-pteridinone
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Description
This usually involves the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism.Molecular Structure Analysis
This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, etc.Safety And Hazards
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Future Directions
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For a specific compound, you might want to look at scientific literature or databases like PubChem, ChemSpider, etc. Please consult with a chemistry professional for accurate information.
properties
IUPAC Name |
2-(4-nitrophenyl)-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O3/c18-12-9-11(14-6-5-13-9)15-10(16-12)7-1-3-8(4-2-7)17(19)20/h1-6H,(H,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZFMRBADUCGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704574 |
Source
|
Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4(1H)-pteridinone | |
CAS RN |
155513-90-9 |
Source
|
Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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